molecular formula C15H10BrNO5 B5082711 4-{[(2-bromophenyl)amino]carbonyl}isophthalic acid

4-{[(2-bromophenyl)amino]carbonyl}isophthalic acid

Cat. No.: B5082711
M. Wt: 364.15 g/mol
InChI Key: PQYVOLFCOOMUOP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the amide bond and the introduction of the bromine atom. The Hell-Volhard-Zelinskii reaction could be used to introduce bromine into the phenyl ring . The amide bond could be formed through a reaction between a carboxylic acid and an amine .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings (from the phenyl and isophthalic acid groups), a bromine atom attached to one of the phenyl rings, and an amide linkage connecting the phenyl ring to the isophthalic acid group .


Chemical Reactions Analysis

The compound could undergo various chemical reactions. For instance, the bromine atom could be replaced by other groups in a nucleophilic aromatic substitution reaction . The amide bond could be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the carboxylic acid group would make it acidic, and the bromine atom would make it relatively heavy and possibly increase its reactivity .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For instance, if it were used as a pharmaceutical, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

As with any chemical compound, handling “4-{[(2-bromophenyl)amino]carbonyl}isophthalic acid” would require appropriate safety measures. It’s important to use personal protective equipment and follow standard laboratory safety protocols .

Future Directions

The future research directions for this compound could include exploring its potential uses in various fields such as pharmaceuticals, materials science, or chemical synthesis. It could also involve studying its reactivity and interactions with other molecules .

Properties

IUPAC Name

4-[(2-bromophenyl)carbamoyl]benzene-1,3-dicarboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrNO5/c16-11-3-1-2-4-12(11)17-13(18)9-6-5-8(14(19)20)7-10(9)15(21)22/h1-7H,(H,17,18)(H,19,20)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQYVOLFCOOMUOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=C(C=C(C=C2)C(=O)O)C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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